molecular formula C9H7BrN2O2 B2888808 2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 1368483-63-9

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B2888808
CAS No.: 1368483-63-9
M. Wt: 255.071
InChI Key: OXBLGMQKKFGHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. The presence of a bromine atom and a methoxyphenyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Mechanism of Action

Target of Action

The 1,3,4-Oxadiazole, 2-bromo-5-(4-methoxyphenyl)- compound is known to interact with various enzymes and proteins that contribute to cell proliferation . These targets include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .

Mode of Action

The compound interacts with its targets, modulating their activity and resulting in changes at the molecular level . For instance, by inhibiting thymidylate synthase, the compound can disrupt DNA synthesis, leading to cell cycle arrest . Similarly, by inhibiting HDAC, it can alter gene expression patterns, potentially inducing apoptosis .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting thymidylate synthase, it impacts the folate pathway, disrupting DNA synthesis and repair . Its inhibition of HDAC alters the acetylation status of histones, affecting chromatin structure and gene expression . Furthermore, by inhibiting topoisomerase II, it interferes with DNA topology and replication .

Pharmacokinetics

It can also act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, potentially impacting its metabolism .

Result of Action

The compound’s action at the molecular level leads to cellular effects such as cell cycle arrest and apoptosis . By disrupting DNA synthesis and altering gene expression, it can inhibit cell proliferation and induce cell death . These effects contribute to its potential antitumor activity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other compounds can influence its metabolism and excretion .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the bromine and methoxyphenyl groups, which enhance its chemical reactivity and biological activity. These functional groups make it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBLGMQKKFGHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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